

An In-Depth Technical Guide to the Fundamental Properties of 7-Methoxyquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methoxyquinoline

Cat. No.: B023528

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyquinoline is a heterocyclic aromatic organic compound that serves as a crucial scaffold in medicinal chemistry and materials science. As a derivative of quinoline, a bicyclic heteroaromatic system, it possesses a unique electronic structure that imparts a range of biological activities. This technical guide provides a comprehensive overview of the core fundamental properties of **7-Methoxyquinoline**, including its chemical, physical, and spectroscopic characteristics, detailed experimental protocols for its synthesis and purification, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and related scientific disciplines.

Chemical and Physical Properties

7-Methoxyquinoline presents as a yellow oil and is a compound of interest in various organic synthesis applications.^[1] Its fundamental chemical and physical properties are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General and Physical Properties of **7-Methoxyquinoline**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₉ NO	[2]
Molecular Weight	159.18 g/mol	[2]
Appearance	Yellow Oil	[1]
CAS Number	4964-76-5	[2]
Density	1.1 ± 0.1 g/cm ³	
Boiling Point	143-145 °C at 11 Torr	
Flash Point	102.7 ± 10.1 °C	
pKa	5.26 ± 0.14 (Predicted)	
Solubility	Soluble in Chloroform	
Storage	Sealed in a dry place at room temperature	

Table 2: Computed Properties of **7-Methoxyquinoline**

Property	Value	Source(s)
XLogP3	2.4	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	1	[2]
Exact Mass	159.068413911 Da	[2]
Monoisotopic Mass	159.068413911 Da	[2]
Topological Polar Surface Area	22.1 Å ²	[2]
Heavy Atom Count	12	[2]

Spectroscopic Data

The structural elucidation of **7-Methoxyquinoline** is confirmed through various spectroscopic techniques. While detailed spectra are often found in specialized databases, the key fragmentation patterns and expected spectral regions are outlined below.

Mass Spectrometry

The mass spectrum of **7-Methoxyquinoline** exhibits a distinct fragmentation pattern. The molecular ion peak (M^+) is observed at m/z 159.^[2] Two primary fragmentation pathways have been proposed. One involves the loss of a hydrogen atom to form an ion at m/z 158, followed by the loss of carbon monoxide (CO) and then a hydrogen cyanide (HCN) molecule. The other major pathway involves the loss of a methyl radical ($\cdot\text{CH}_3$) to give an ion at m/z 144, which then loses CO to form an ion at m/z 116.^[3]

Table 3: Mass Spectrometry Fragmentation of **7-Methoxyquinoline**

m/z	Proposed Fragment	Source(s)
159	$[\text{M}]^+ \cdot$	[2]
158	$[\text{M}-\text{H}]^+$	[3]
144	$[\text{M}-\text{CH}_3]^+$	[3]
130	$[\text{M}-\text{H}-\text{CO}]^+$	[3]
129	$[\text{M}-\text{CH}_2\text{O}]^+$	[3]
116	$[\text{M}-\text{CH}_3-\text{CO}]^+$	[2][3]
102	$[\text{M}-\text{H}-\text{CO}-\text{HCN}]^+$	[3]
89	$[\text{M}-\text{CH}_3-\text{CO}-\text{HCN}]^+$	[3]
76	$[\text{M}-\text{H}-\text{CO}-2\text{HCN}]^+$	[3]
63	$[\text{M}-\text{CH}_3-\text{CO}-\text{HCN}-\text{HCN}]^+$	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra are not provided here, typical chemical shift regions for the protons (¹H NMR) and carbons (¹³C NMR) of **7-Methoxyquinoline** can be predicted based on its structure and data from similar quinoline derivatives.

- ¹H NMR: Aromatic protons are expected in the range of 7.0-9.0 ppm. The methoxy protons will appear as a singlet around 3.7-4.0 ppm.[4]
- ¹³C NMR: Aromatic carbons typically resonate between 100-150 ppm. The methoxy carbon is expected around 55-62 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum of **7-Methoxyquinoline** would display characteristic absorption bands corresponding to its functional groups.

- C-H stretching (aromatic): ~3100-3000 cm⁻¹[6]
- C-H stretching (aliphatic, -OCH₃): ~3000-2850 cm⁻¹[6]
- C=C and C=N stretching (aromatic ring): ~1600-1400 cm⁻¹[6]
- C-O stretching (ether): ~1320-1000 cm⁻¹[6]

Experimental Protocols

Synthesis of 7-Methoxyquinoline

A common method for the synthesis of **7-methoxyquinoline** is through the methylation of 7-hydroxyquinoline.

Protocol: Methylation of 7-Hydroxyquinoline

- Reaction Setup: In a round-bottom flask, dissolve 7-hydroxyquinoline in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).
- Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at this temperature for approximately 30 minutes to an hour to allow for the formation of the corresponding alkoxide.

- **Methylation:** Add a methylating agent, such as methyl iodide (CH_3I), dropwise to the reaction mixture.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction by the slow addition of water.
- **Extraction:** Extract the aqueous mixture with an organic solvent, such as ethyl acetate. Combine the organic layers.
- **Washing:** Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude **7-methoxyquinoline**.

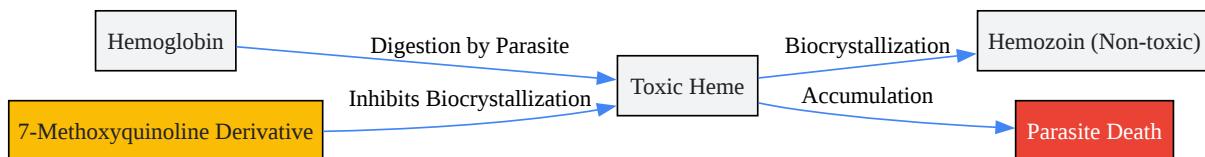
Purification of 7-Methoxyquinoline

The crude product can be purified by column chromatography or recrystallization.

Protocol: Purification by Column Chromatography

- **Column Preparation:** Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate. The polarity of the eluent can be optimized using TLC analysis of the crude product.
- **Sample Loading:** Dissolve the crude **7-methoxyquinoline** in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the column.
- **Elution:** Elute the column with the chosen solvent system, collecting fractions.
- **Fraction Analysis:** Monitor the collected fractions by TLC to identify those containing the pure product.
- **Concentration:** Combine the pure fractions and remove the solvent under reduced pressure to yield purified **7-methoxyquinoline**.

Protocol: Purification by Recrystallization


- Solvent Selection: Choose a suitable solvent or solvent system in which **7-methoxyquinoline** has high solubility at elevated temperatures and low solubility at room temperature or below.
- Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
- Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
- Isolation: Collect the crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
- Drying: Dry the purified crystals under vacuum.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Biological Activity and Signaling Pathways

Quinoline and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and antifungal properties.[\[11\]](#) The biological activities of these compounds often stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Antimicrobial and Antimalarial Activity


Derivatives of **7-methoxyquinoline** have been synthesized and evaluated for their antimicrobial and antibiofilm activities, showing potential against pathogenic microbes.[\[12\]](#) The quinoline scaffold is a well-established pharmacophore in antimalarial drug discovery. The proposed mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. This disruption of heme detoxification leads to the accumulation of toxic free heme, ultimately causing parasite death.

[Click to download full resolution via product page](#)

Proposed mechanism of antimarial action of quinoline derivatives.

Modulation of Cellular Signaling Pathways

While specific signaling pathways directly targeted by **7-methoxyquinoline** are not extensively characterized, the broader class of quinoline alkaloids has been shown to modulate several key cellular signaling cascades implicated in various diseases, including cancer. These pathways include the MEK/ERK signaling pathway and the Wnt/β-catenin pathway.[\[13\]](#)[\[14\]](#) Modulation of these pathways can affect cell proliferation, survival, and differentiation.

[Click to download full resolution via product page](#)

General signaling pathways modulated by quinoline alkaloids.

Safety and Handling

7-Methoxyquinoline is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[\[2\]](#) Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

7-Methoxyquinoline is a versatile heterocyclic compound with a rich chemical profile and significant potential in the development of new therapeutic agents. This guide has provided a detailed overview of its fundamental properties, including comprehensive data tables, experimental protocols for its synthesis and purification, and an exploration of its biological context. Further research into the specific molecular targets and signaling pathways modulated by **7-methoxyquinoline** and its derivatives will be crucial in fully elucidating its therapeutic potential and paving the way for the development of novel drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. What are the ¹H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]
- 5. Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. scs.illinois.edu [scs.illinois.edu]

- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Fundamental Properties of 7-Methoxyquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023528#7-methoxyquinoline-fundamental-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com